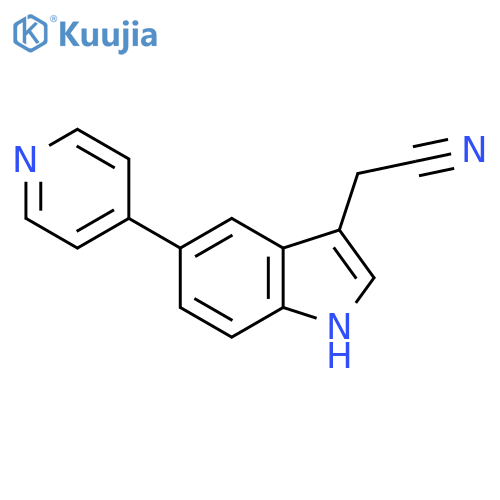Cas no 1214339-24-8 (2-(5-(Pyridin-4-yl)-1h-indol-3-yl)acetonitrile)

1214339-24-8 structure
商品名:2-(5-(Pyridin-4-yl)-1h-indol-3-yl)acetonitrile
CAS番号:1214339-24-8
MF:C15H11N3
メガワット:233.267942667007
CID:4909359
2-(5-(Pyridin-4-yl)-1h-indol-3-yl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(5-(pyridin-4-yl)-1h-indol-3-yl)acetonitrile
- 2-(5-(Pyridin-4-yl)-1h-indol-3-yl)acetonitrile
-
- インチ: 1S/C15H11N3/c16-6-3-13-10-18-15-2-1-12(9-14(13)15)11-4-7-17-8-5-11/h1-2,4-5,7-10,18H,3H2
- InChIKey: SHIYQDUFWSPWFW-UHFFFAOYSA-N
- ほほえんだ: N1C=C(CC#N)C2C=C(C3C=CN=CC=3)C=CC1=2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 326
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 52.5
2-(5-(Pyridin-4-yl)-1h-indol-3-yl)acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029001180-1g |
2-(5-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile |
1214339-24-8 | 95% | 1g |
$2779.20 | 2023-09-04 | |
| Alichem | A029001180-250mg |
2-(5-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile |
1214339-24-8 | 95% | 250mg |
$931.00 | 2023-09-04 | |
| Alichem | A029001180-500mg |
2-(5-(Pyridin-4-yl)-1H-indol-3-yl)acetonitrile |
1214339-24-8 | 95% | 500mg |
$1634.45 | 2023-09-04 |
2-(5-(Pyridin-4-yl)-1h-indol-3-yl)acetonitrile 関連文献
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
1214339-24-8 (2-(5-(Pyridin-4-yl)-1h-indol-3-yl)acetonitrile) 関連製品
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
